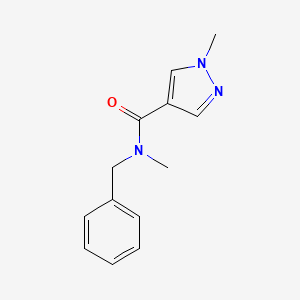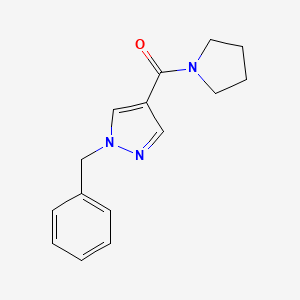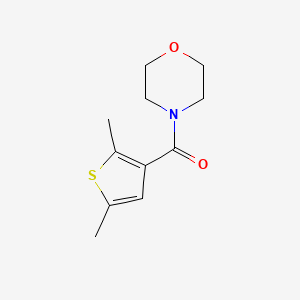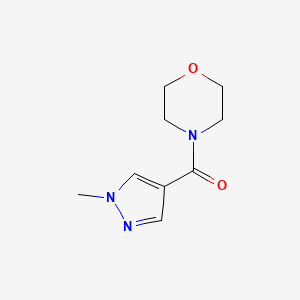
4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide, also known as CDMB or Compound 1, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells. Specifically, 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide appears to target the eukaryotic translation initiation factor 4E (eIF4E), which is overexpressed in many cancer cells and plays a key role in protein synthesis. By inhibiting eIF4E, 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide disrupts the synthesis of proteins that are necessary for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of protein synthesis, and the disruption of cell cycle progression. Additionally, 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide has been shown to inhibit the growth and migration of cancer cells, as well as to reduce the expression of various oncogenes and growth factors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide is its potent anti-cancer activity, which makes it a promising candidate for further development as an anti-cancer agent. Additionally, 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide is relatively easy to synthesize and purify, which makes it a useful tool for studying the mechanisms of protein synthesis and cell proliferation. However, there are also some limitations to using 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide, including the development of new anti-cancer drugs based on its structure and mechanism of action. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide, as well as its potential applications in other areas of medicinal chemistry. Finally, future studies should focus on addressing the limitations of 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Synthesemethoden
The synthesis of 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide involves a multi-step process that begins with the reaction of 4-chlorobenzoyl chloride and N,N-dimethylformamide dimethyl acetal. This reaction produces 4-chloro-N,N-dimethyl-3-oxobutanamide, which is then reacted with pyrrolidine to form 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide has been shown to have potential applications in the field of medicinal chemistry, particularly in the development of new anti-cancer drugs. Several studies have demonstrated that 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide exhibits potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further development as an anti-cancer agent.
Eigenschaften
IUPAC Name |
4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-15(2)13(18)9-5-6-10(14)11(8-9)16-7-3-4-12(16)17/h5-6,8H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPYYQBANYHSNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)Cl)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501722.png)



![[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501751.png)


![1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7501779.png)



![N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7501808.png)
